5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-chloro-3-hydroxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,14H,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBAHOOLQNKVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658686 | |
| Record name | 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824983-79-1 | |
| Record name | 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Hydroxyquinazoline 2,4 1h,3h Dione and Its Analogues
General Synthetic Approaches to Quinazoline-2,4(1H,3H)-diones
A variety of synthetic routes have been developed for the construction of the quinazoline-2,4(1H,3H)-dione ring system, often prioritizing efficiency, yield, and substrate scope.
One-pot multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like quinazolinediones by combining multiple reactants in a single step, which minimizes waste and simplifies purification processes. A notable one-pot method involves the copper-catalyzed cross-coupling of 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) under ultrasonic conditions, which rapidly produces the quinazoline (B50416) structure. researchgate.net Another strategy employs the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), to construct the quinazolinedione ring. acs.org
Further examples include the three-component reaction of 2-amino benzophenones, an aldehyde, and urea (B33335) under aerobic oxidation conditions, which proceeds without a catalyst to furnish 2,4-disubstituted quinazolines. x-mol.net Microwave-assisted one-pot synthesis has also been achieved by heating an aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea or thiourea (B124793) without any solvent or catalyst. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Iodoaniline, TosMIC | Cu-catalyzed, Ultrasonic | 4-Tosyl quinazolines | researchgate.net |
| 2-Aminobenzamide (B116534), (Boc)₂O | DMAP, 150°C (MW) | Quinazoline-2,4-diones | acs.org |
| 2-Amino benzophenone, Aldehyde, Urea | Aerobic oxidation | 2,4-Disubstituted quinazolines | x-mol.net |
| Aldehyde, Dimedone, Urea/Thiourea | Microwave, Solvent-free | Octahydroquinazoline-2-one/thione-5-ones | nih.gov |
Classical and widely used methods for synthesizing the quinazolinedione core involve the cyclization of readily available starting materials. The reaction of anthranilic acid or its esters with various reagents is a common approach. For instance, heating anthranilic acid with urea is a direct method to produce quinazoline-2,4-dione. generis-publishing.comnih.gov A two-step procedure involves reacting anthranilic acid with an acyl chloride (like butyryl chloride) followed by ring closure with acetic anhydride (B1165640) to form an intermediate benzoxazinone (B8607429), which is then converted to the corresponding quinazolinone. nih.gov A more recent development is the annulation of substituted anthranilic esters with N-pyridyl ureas, which proceeds without a metal catalyst to form N-aryl-N'-pyridyl ureas that subsequently cyclize. researchgate.netmdpi.com
Alternatively, 2-aminobenzonitriles serve as effective precursors. The reaction of 2-aminobenzonitriles with carbon dioxide (CO₂) has emerged as a green and efficient route. rsc.orgrsc.org Another facile preparation involves the condensation of aromatic o-aminonitriles with N,N-dimethylformamide (DMF) or N,N-diethylformamide in the presence of a Lewis acid like zinc chloride at high temperatures. nih.gov
| Starting Material | Reagent(s) | Key Features | Reference(s) |
| Anthranilic Acid | Urea | Direct thermal condensation | generis-publishing.com |
| Anthranilic Esters | N-pyridyl Ureas | Metal-free, formation of urea intermediate | researchgate.netmdpi.com |
| 2-Aminobenzonitriles | Carbon Dioxide (CO₂) | Green chemistry approach, often catalyzed | rsc.orgrsc.org |
| o-Aminonitriles | DMF / N,N-diethylformamide | ZnCl₂ catalyzed, high temperature | nih.gov |
Catalysis plays a crucial role in modern synthetic methods for quinazolinediones, enabling milder reaction conditions and improved efficiency.
Metal-Free Catalysis: Several metal-free approaches have been developed. A notable example is the use of 4-dimethylaminopyridine (DMAP) as an organocatalyst in the one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate. acs.org Completely catalyst-free systems have also been reported, such as the synthesis from CO₂ and 2-aminobenzonitriles which proceeds efficiently in water without any additives. rsc.org The annulation of anthranilic esters with N-pyridyl ureas is another example of a reaction that does not require a metal catalyst. researchgate.netmdpi.com
DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) is a well-known hyper-acylation catalyst. It is effectively used to activate di-tert-butyl dicarbonate ((Boc)₂O), which acts as the carbonyl source for the C2 position of the quinazolinedione ring in reactions with 2-aminobenzamides. acs.org
Ionic Liquids (ILs): Ionic liquids have been employed as dual solvent-catalyst systems. For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) efficiently catalyzes the reaction between CO₂ and 2-aminobenzonitriles at atmospheric pressure. rsc.org The IL can be reused multiple times without significant loss of activity. rsc.org More advanced anion-functionalized ionic liquids, such as [P₄₄₄₂][1-MHy], have been designed to cooperatively activate both CO₂ and the 2-aminobenzonitrile (B23959) substrate, leading to high yields under solvent- and metal-free conditions. acs.org
Microwave irradiation has been widely adopted to accelerate the synthesis of quinazolinediones, often reducing reaction times from hours to minutes and improving yields. An efficient microwave-assisted method involves the reaction of substituted methyl anthranilate with various isocyanates or isothiocyanates in a DMSO/water mixture, which proceeds without a catalyst or base. acs.orgnih.gov This approach is suitable for generating diverse libraries of compounds. acs.orgnih.gov
Iron-catalyzed cyclization of 2-halobenzoic acids with amidines has also been successfully performed under microwave heating in aqueous media. sci-hub.cat Other green approaches utilize microwave irradiation in solvent-less conditions with organic clays (B1170129) as catalysts for the reaction between anthranilic acid and various ketones or amides. ijarsct.co.in Furthermore, a one-pot microwave-assisted reaction of anthranilic acid, amines, and an orthoester provides a rapid route to 3-substituted-quinazolin-4(3H)-ones. researchgate.net
Green chemistry principles are increasingly being applied to the synthesis of quinazolinediones to minimize environmental impact. A prominent example is the use of carbon dioxide as a C1 source and water as a solvent. The reaction of CO₂ with 2-aminobenzonitriles can proceed efficiently in water without any catalyst, offering an exceptionally clean synthetic route. rsc.org
The use of ionic liquids as recyclable catalysts and solvents for CO₂ fixation also represents a significant green approach. rsc.org Similarly, iron-catalyzed reactions in aqueous media provide a more environmentally benign alternative to methods requiring noble metal catalysts and organic solvents. sci-hub.cat Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been used as green reaction media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone and amines. researchgate.net Solvent-free, microwave-assisted reactions, sometimes using recyclable catalysts like organic clays, further highlight the trend towards eco-efficient synthesis in this field. ijarsct.co.in
Specific Synthetic Routes for 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives
The introduction of a hydroxyl group at the N-3 position of the quinazolinedione core imparts unique chemical properties and is a key feature in several biologically active molecules. nih.govnih.gov The synthesis of these N-hydroxy derivatives, including the target compound 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione, requires specific strategies.
A general and effective route for preparing C-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones starts from a substituted anthranilic acid. nih.gov For the synthesis of a 5-chloro derivative, the starting material would be 2-amino-6-chlorobenzoic acid. The synthetic sequence is as follows:
The substituted anthranilic acid is reacted with triphosgene (B27547) in a solvent like dioxane to yield an intermediate oxazinedione.
This intermediate is then treated with a protected hydroxylamine (B1172632), such as O-benzylhydroxylamine, via a nucleophilic reaction.
The aniline (B41778) group of the resulting product is amidated using triphosgene, which is followed by an intramolecular cyclization to yield the N-benzyloxy-quinazolinedione core.
Finally, deprotection of the benzyl (B1604629) group, typically through hydrogenation with a palladium catalyst (Pd/C) or treatment with HBr in acetic acid, furnishes the desired 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative. researchgate.net
Another established method involves the initial formation of the quinazolinedione ring system followed by modification. For instance, an anthranilic acid derivative can be treated with carbonyldiimidazole (CDI) and subsequently with O-benzylhydroxylamine to form the N-benzyloxy protected quinazolinedione, which is later deprotected to reveal the N-hydroxy group. researchgate.net These routes provide versatile access to a range of 3-hydroxyquinazoline-2,4(1H,3H)-dione analogues for further study and application. nih.govresearchgate.net
Introduction of the 3-Hydroxy Group
The incorporation of a hydroxyl group at the N-3 position is a critical step in the synthesis of this compound and its analogues. A common and effective strategy involves the use of a protected hydroxylamine derivative, such as benzyloxyamine. This reagent can be introduced into the quinazolinedione scaffold through a nucleophilic reaction.
One synthetic approach begins with a substituted anthranilic acid. For instance, a bromoanthranilic acid can be reacted with triphosgene to form an isatoic anhydride intermediate. Subsequent treatment with benzyloxyamine leads to the opening of the anhydride ring and the formation of a 2-amino-N-(benzyloxy)benzamide derivative. The aniline group of this intermediate is then amidated, often using triphosgene, which is followed by an intramolecular cyclization to yield the 3-(benzyloxy)quinazoline-2,4-dione core. sci-hub.cat
The final step in this sequence is the deprotection of the hydroxyl group. The benzyl protecting group is typically removed under various conditions, such as heating in a mixture of hydrobromic acid and acetic acid or through palladium-carbon catalyzed hydrogenation, to yield the desired 3-hydroxyquinazoline-2,4(1H,3H)-dione. nih.govresearchgate.net
Strategies for 5-Halogenation
The introduction of a halogen, specifically chlorine, at the 5-position of the quinazoline-2,4-dione ring system is a key transformation for accessing the target compound. This can be achieved through various halogenation strategies. One common approach is to start the synthesis with a pre-halogenated precursor, such as 2-amino-6-chlorobenzoic acid. This starting material already contains the desired chlorine atom at the correct position on the benzene (B151609) ring. The subsequent cyclization reactions to form the quinazolinedione ring would then preserve this substitution pattern.
Direct halogenation of the pre-formed 3-hydroxyquinazoline-2,4-dione core is another potential strategy. However, this approach requires careful consideration of the reaction conditions to ensure regioselectivity, as other positions on the benzene ring may also be susceptible to electrophilic attack.
Derivatization and Functionalization Strategies of the this compound Core
The this compound scaffold serves as a versatile template for further chemical modifications to generate a library of analogues with diverse biological activities. Derivatization can be targeted at several positions, including the nitrogen atoms at positions 1 and 3, and various positions on the benzene ring.
N-Substitution at Positions 1 and 3
Alkylation at the N-1 and N-3 positions is a common strategy to introduce a variety of substituents. N-alkylation can be achieved by reacting the quinazolinedione core with a suitable alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, N-alkylation with ethyl chloroacetate (B1199739) can introduce an ester functionality, which can be further modified, for example, by hydrazinolysis to form a key acetohydrazide intermediate. nih.gov This intermediate provides a handle for the subsequent attachment of various heterocyclic moieties. nih.gov
Selective N-1 alkylation can be achieved under specific conditions, and the choice of base and solvent can influence the regioselectivity of the reaction. juniperpublishers.comscispace.com The hydroxyl group at the 3-position can also be a site for substitution, allowing for the introduction of different functional groups.
Modifications on the Benzene Ring (e.g., C-6, C-7, C-8 Substitutions)
Modifications on the benzene ring of the quinazolinedione core are crucial for fine-tuning the electronic and steric properties of the molecule. Starting from a pre-substituted anthranilic acid, such as a bromoanthranilic acid, allows for the introduction of substituents at specific positions. For example, C-6, C-7, or C-8 bromo-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones can be synthesized. sci-hub.cat
These halogenated intermediates are particularly valuable as they can undergo further transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov By reacting the bromo-substituted quinazolinedione with various arylboronic acids under the catalysis of a palladium complex, such as Pd(PPh₃)₄, a diverse range of aryl and heteroaryl groups can be introduced at the C-6, C-7, or C-8 positions. nih.gov
| Starting Material | Reagent | Product | Position of Substitution |
| Bromoanthranilic acid | Triphosgene, then Benzyloxyamine | Bromo-3-(benzyloxy)quinazoline-2,4-dione | C-6, C-7, or C-8 |
| Bromo-substituted quinazolinedione | Arylboronic acid, Pd(PPh₃)₄ | Aryl-substituted quinazolinedione | C-6, C-7, or C-8 |
Introduction of Diverse Side Chains and Heterocyclic Moieties
The functionalization of the this compound core with diverse side chains and heterocyclic moieties is a key strategy for exploring the structure-activity relationship of this class of compounds. This can be achieved through various synthetic approaches.
One common method involves the initial N-alkylation of the quinazolinedione with a linker containing a reactive functional group. For example, as previously mentioned, N-alkylation with ethyl chloroacetate followed by hydrazinolysis yields a diacetohydrazide intermediate. nih.gov This intermediate can then be reacted with various reagents to construct different heterocyclic rings. For instance, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) can lead to the formation of 1,3,4-oxadiazole-2-thiol (B52307) moieties. nih.gov Subsequent alkylation of the thiol group allows for the introduction of further diversity. nih.gov
Furthermore, the acetohydrazide can be reacted with isocyanates or isothiocyanates to form semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives, which can then be cyclized to form triazole, oxadiazole, or thiadiazole rings. nih.gov Other heterocyclic systems like azetidinones and thiazolidinones can also be introduced by reacting Schiff bases, derived from the carbohydrazide (B1668358) analogue, with chloroacetyl chloride or thioglycolic acid, respectively. nih.gov
| Intermediate | Reagent | Heterocyclic Moiety Introduced |
| Diacetohydrazide | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thiol |
| Diacetohydrazide | Phenyl isothiocyanate | 1,2,4-Triazole, 1,3,4-Thiadiazole |
| Schiff base of carbohydrazide | Chloroacetyl chloride | Azetidin-2-one |
| Schiff base of carbohydrazide | Thioglycolic acid | Thiazolidin-4-one |
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental friendliness of the synthesis of this compound and its analogues, advanced synthetic techniques have been employed. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. vanderbilt.edunih.govresearchgate.net
Microwave irradiation can be effectively used for the synthesis of the quinazolinedione core. For instance, the reaction of substituted methyl anthranilates with various isocyanates can be carried out in a mixture of DMSO and water under microwave irradiation without the need for a catalyst or base, providing the desired quinazolinediones in good yields. nih.gov Microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water or DMF has also been reported as a green and efficient method for quinazolinone synthesis. sci-hub.cat
Reaction conditions for microwave-assisted syntheses are often optimized by systematically varying parameters such as temperature, reaction time, and the choice of solvent and catalyst. This optimization process is crucial for achieving the highest possible yields and purity of the desired products. sci-hub.catresearchgate.net
Continuous flow chemistry is another advanced technique that offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of other quinazolinone derivatives has been successfully performed under flow conditions. These methods often involve pumping the reactants through a heated reactor, sometimes containing a solid-supported catalyst, to achieve rapid and efficient conversion to the desired product. The modular nature of flow chemistry setups allows for the sequential addition of reagents and in-line purification, making it a highly versatile and efficient platform for the synthesis of complex molecules.
| Technique | Key Advantages | Example Application |
| Microwave-assisted Synthesis | Faster reaction times, higher yields, use of greener solvents | Synthesis of quinazolinediones from methyl anthranilate and isocyanates |
| Reaction Optimization | Improved yields and purity | Varying temperature, time, and catalysts in microwave synthesis |
| Continuous Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters | Synthesis of quinazolinone derivatives |
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of this compound and its analogues is a process where regioselectivity is a critical factor, while stereoselectivity is less of a concern for the core structure itself. The substitution pattern on the final quinazolinedione ring is primarily determined by the choice of the starting materials, particularly the substituted anthranilic acid or isatoic anhydride.
Regioselectivity:
The regioselective synthesis of quinazolinediones is well-documented, with the position of substituents on the benzene ring being controlled from the outset of the synthetic route. To obtain the 5-chloro analogue, the synthesis would commence with 6-chloroanthranilic acid or a corresponding derivative. The numbering of the substituent on the precursor anthranilic acid dictates the final position on the quinazolinedione ring. For instance, to synthesize a 6-chloro-quinazoline-2,4-dione, one would start with 5-chloroanthranilic acid. Therefore, the synthesis of this compound necessitates the use of 6-chloro-2-aminobenzoic acid (6-chloroanthranilic acid).
A common synthetic route involves the reaction of the appropriately substituted isatoic anhydride with a hydroxylamine derivative to introduce the 3-hydroxy group. The synthesis of the required substituted isatoic anhydride, such as 6-chloroisatoic anhydride, can be achieved through the chlorination of isatoic anhydride. One documented method involves suspending isatoic anhydride in glacial acetic acid and introducing chlorine gas until the desired chlorination is achieved. google.com The filtrate from this process can be reused for subsequent chlorinations. google.com
The cyclization reaction to form the quinazolinedione ring is a key step where regioselectivity is paramount. Various methods have been developed for the synthesis of the quinazolinone core, including microwave-assisted synthesis, which has been shown to be effective for a variety of substituted analogues. nih.govfrontiersin.org The regioselectivity of nucleophilic aromatic substitution on di-substituted quinazoline precursors has also been studied, with the 4-position being more susceptible to nucleophilic attack in 2,4-dichloroquinazolines. mdpi.com While not directly the synthesis of the target molecule, this highlights the inherent regiochemical biases in the quinazoline ring system.
Table 1: Regioselective Synthesis of Substituted Quinazolinones This table is for illustrative purposes based on synthetic principles; specific yields for this compound may vary.
| Starting Material | Key Reagent | Product | Regiochemical Outcome |
|---|---|---|---|
| 6-Chloroanthranilic Acid | Phosgene or Triphosgene | 5-Chloroisatoic Anhydride | The chloro group at the 6-position of the starting material directs the formation of the 5-chloro substituted product. |
| 5-Chloroisatoic Anhydride | Hydroxylamine Hydrochloride | This compound | The 3-hydroxy group is introduced at the N-3 position of the pre-formed 5-chloro-quinazolinedione precursor. |
| Isatoic Anhydride | Sulfuryl Chloride in Nitrobenzene | Chloroisatoic Anhydride | This method has been reported to yield a mixture of isomers, making it less ideal for regioselective synthesis. google.com |
Stereoselectivity:
For the parent compound, this compound, stereoselectivity is not a primary consideration in its synthesis. The core quinazolinedione structure is planar, and the introduction of a hydroxyl group at the N-3 position does not create a chiral center. Therefore, the synthesis does not require stereoselective control to produce a single enantiomer or diastereomer.
However, if chiral substituents were to be introduced at the N-1 position or on a side chain attached to the quinazolinedione ring, then stereoselectivity would become a crucial aspect of the synthesis. In such cases, the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reagents would be necessary to control the stereochemical outcome of the reaction.
Scale-Up Considerations in Academic Research
The transition of a synthetic route from a laboratory-scale to a larger, multi-gram or kilogram scale presents a unique set of challenges that are a significant area of academic and industrial research. While a reaction may be high-yielding and efficient on a small scale, new problems can arise during scale-up that were not apparent in initial studies. chemtek.co.in
For the synthesis of this compound and its analogues, several factors would need to be considered for a successful scale-up.
Key Scale-Up Challenges:
Reaction Conditions: Many laboratory-scale syntheses of heterocyclic compounds rely on stoichiometric reagents, which can be expensive and generate significant waste, making them unsuitable for large-scale production. chemtek.co.in The ideal scale-up process would utilize catalytic amounts of reagents where possible. chemtek.co.in
Safety: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale. chemtek.co.in A thorough thermal safety assessment would be necessary to ensure that the heat generated during the reaction can be effectively controlled.
Work-up and Purification: Procedures that are straightforward in the lab, such as column chromatography, are often not practical for large-scale purification. The development of a scalable purification method, such as crystallization or distillation, is crucial.
Reagent and Solvent Selection: The cost, availability, and environmental impact of reagents and solvents become more significant at a larger scale. The use of toxic or environmentally harmful substances should be minimized or replaced with greener alternatives.
Polymorphism: On a larger scale, controlling the crystalline form (polymorph) of the final product can be a challenge. chemtek.co.in Different polymorphs can have different physical properties, which can impact downstream processing and bioavailability.
Microwave-Assisted Synthesis as a Scale-Up Strategy:
One promising approach for the scale-up of quinazolinone synthesis that has been explored in academic research is the use of microwave-assisted organic synthesis (MAOS). Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Importantly, microwave-assisted protocols have been successfully scaled up to a multi-gram scale for the synthesis of certain quinazoline derivatives. frontiersin.org A study on the synthesis of quinazolinone derivatives from 2-aminobenzamide and various alcohols demonstrated that microwave radiation increased the reactivity of the reaction, leading to higher yields in a shorter time compared to conventional heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazolinones
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often several hours to days researchgate.net | Typically minutes to a few hours nih.govresearchgate.net |
| Energy Efficiency | Lower, as the entire reaction vessel is heated | Higher, as the energy is directed to the reactants and solvent |
| Yields | Can be variable and sometimes lower nih.gov | Often higher yields are achieved nih.govresearchgate.net |
| Scalability | Well-established for large-scale industrial production | Can present challenges for very large-scale synthesis, but multi-gram scale has been demonstrated in academic research. frontiersin.org |
| Safety | Well-understood safety protocols for large-scale reactors | Requires specialized equipment and safety considerations for scale-up. |
The development of a robust and scalable synthesis is a critical step in the journey of a chemical compound from a research laboratory to potential real-world applications. For this compound, leveraging modern synthetic techniques like microwave-assisted synthesis could provide a viable pathway for its efficient production on a larger scale.
Molecular and Structural Investigations of 5 Chloro 3 Hydroxyquinazoline 2,4 1h,3h Dione
Spectroscopic Characterization Methodologies for Structural Elucidation of Novel Derivatives
The definitive structure of novel quinazolinedione derivatives is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is not extensively published, the characterization of the parent compound, quinazoline-2,4(1H,3H)-dione, and related derivatives provides a clear framework for its structural elucidation. nih.govsapub.org
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework. For the parent quinazolinedione, proton signals for the aromatic ring appear in the downfield region (7.2-7.9 ppm), while the N-H protons are observed as broad singlets further downfield (>11 ppm). In this compound, the introduction of the electron-withdrawing chlorine atom at the C5 position would be expected to deshield adjacent aromatic protons, causing a downfield shift in their resonance signals. The N3-OH proton would introduce a new signal, the chemical shift of which would be sensitive to solvent and concentration due to hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups. Quinazolinediones typically show strong absorption bands corresponding to C=O (carbonyl) stretching vibrations in the 1650-1730 cm⁻¹ region and N-H stretching around 3200-3400 cm⁻¹. sapub.org For the title compound, the N3-OH group would introduce a distinct, often broad, O-H stretching band in the 3200-3600 cm⁻¹ region, potentially overlapping with the N-H stretch.
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum of 3-phenyl-quinazolin-2,4(1H,3H)-dione shows a prominent molecular ion peak (M⁺) at m/z 238. sapub.org For this compound, the molecular ion peak would be expected at m/z 212, with a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2 peaks) due to the presence of the chlorine atom.
| Technique | Functional Group/Proton Environment | Typical Observation for Quinazolinedione Scaffold | Expected Observation for this compound |
|---|---|---|---|
| ¹H NMR | Aromatic C-H | 7.2-7.9 ppm | Downfield shift for protons near C5 |
| ¹H NMR | N1-H | >11 ppm (broad singlet) | Present, >11 ppm |
| ¹H NMR | N3-OH | N/A | New signal, variable shift |
| IR | C=O Stretching | 1650-1730 cm⁻¹ | Present in this region |
| IR | N-H Stretching | ~3200 cm⁻¹ | Present, may overlap with O-H stretch |
| IR | O-H Stretching | N/A | Broad band, 3200-3600 cm⁻¹ |
| MS | Molecular Ion (M⁺) | Depends on substituents | m/z 212, with M+2 isotopic peak for Cl |
Crystallographic Analysis of this compound and its Cocrystals
X-ray crystallography provides unambiguous proof of structure and reveals how molecules are arranged in the solid state. The crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, has been determined, showing a monoclinic system. nih.govresearchgate.net Its crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds, which link molecules into centrosymmetric dimers. These dimers are further connected into a two-dimensional network, which is stabilized by weak π–π stacking interactions between the aromatic rings. nih.gov
For this compound, the introduction of the 5-chloro and 3-hydroxy groups would significantly alter this packing arrangement.
Hydrogen Bonding: The N3-OH group provides an additional, strong hydrogen bond donor and acceptor site, likely leading to more complex and robust hydrogen-bonding networks. researchgate.netjaptronline.com These interactions are crucial in the formation of stable crystal lattices. japtronline.com
Halogen Bonding: The chlorine atom at the C5 position can participate in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic region (σ-hole) and interacts with a Lewis base. nih.govmdpi.comnih.gov This interaction, along with other weak C-H···Cl contacts, would provide additional stability and directionality to the crystal packing. nih.govresearchgate.net
The formation of cocrystals , where the primary compound crystallizes with a neutral guest molecule (a coformer), is a strategy used to modify physicochemical properties. semanticscholar.org In this context, the hydrogen bonding capabilities of the N1-H, N3-OH, and carbonyl groups in this compound make it a prime candidate for forming cocrystals with various coformers, potentially altering properties like solubility. semanticscholar.orgyoutube.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.891 (2) |
| b (Å) | 5.2810 (11) |
| c (Å) | 12.701 (3) |
| β (°) | 99.61 (3) |
| Volume (ų) | 720.2 (3) |
The quinazolinedione ring is largely planar, but substituents can influence minor conformational preferences. Of greater significance is the potential for prototropic tautomerism, a process involving the migration of a proton. nih.govmdpi.com For this compound, several tautomeric forms are possible, primarily involving the lactam-lactim and keto-enol systems. The equilibrium between these forms can be influenced by the solvent, temperature, and electronic effects of substituents. mdpi.combeilstein-journals.org NMR spectroscopy in different solvents is a primary experimental tool for determining the predominant tautomeric form in solution. mdpi.com The presence of the N3-OH group introduces additional possibilities for tautomerism compared to the parent structure.
Theoretical and Quantum Chemical Studies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. ufms.brresearchgate.net For this compound, these studies can provide insights into:
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions like hydrogen and halogen bonding. ufms.brresearchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them (ΔE) is an indicator of molecular stability and reactivity. researchgate.netphyschemres.org Substituents like chlorine and hydroxyl groups can significantly alter the energies and distribution of these orbitals. researchgate.net
A significant application of quantum chemical studies is the prediction of spectroscopic data. frontiersin.orggithub.io By calculating properties like NMR chemical shifts and IR vibrational frequencies, theoretical models can aid in the interpretation of experimental spectra. physchemres.orgmdpi.com For novel compounds where experimental data may be complex, comparing the measured spectra to computationally predicted spectra for different possible isomers or tautomers can be a decisive step in structural confirmation. mdpi.com The accuracy of these predictions has improved significantly, making computational chemistry an indispensable partner to experimental spectroscopy in modern structural elucidation. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline-2,4(1H,3H)-diones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline-2,4(1H,3H)-diones and related quinazolinone derivatives, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects.
Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been applied to the study of quinazoline (B50416) derivatives. 2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological and 2D matrix indices. ijprajournal.com These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.
In contrast, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules. These approaches generate 3D fields around the molecules to represent their steric, electrostatic, and other properties, offering a more detailed understanding of the ligand-receptor interactions. For instance, a 3D-QSAR model was successfully constructed for a series of quinazolinone derivatives containing hydrazone structures, which aided in understanding their antitumor activities. rsc.org
The predictive power of a QSAR model is heavily dependent on the appropriate selection of molecular descriptors and rigorous validation. Descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. In a QSAR study on 3-substituted-2-phenylquinazolin-4(3H)-one derivatives, various topological and 2D matrix descriptors were calculated to establish a regression model for their antimicrobial activity. ijprajournal.com
Model validation is a critical step to ensure the robustness and predictive ability of the QSAR model. This is typically achieved through internal validation techniques like cross-validation and external validation using a separate test set of compounds. A study on quinazoline compounds for osteosarcoma developed both linear and non-linear 2D-QSAR models, which were validated to ensure their stability and predictive power. researchgate.net Similarly, a 3D-QSAR model for quinazolinone derivatives with antitumor activity was validated and showed good predictive capability. rsc.org
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used to understand the binding mode of quinazoline-2,4(1H,3H)-dione derivatives to their biological targets and to predict their binding affinities.
Molecular docking studies have been instrumental in elucidating the interactions of quinazoline-2,4(1H,3H)-dione derivatives with a variety of biological targets. For example, novel derivatives of this scaffold have been docked into the active site of the DNA gyrase enzyme to understand their antibacterial action. rsc.org These studies reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding of the ligand to the protein.
In another study, 3-substituted quinazoline-2,4-diones were docked into the active sites of α-amylase and α-glucosidase enzymes to explore their potential as antidiabetic agents. researchgate.net The docking results highlighted different intermolecular interactions within the enzyme's pocket. researchgate.net Furthermore, hybrid molecules of quinazolin-2,4-dione have been investigated as potential antimalarial agents by docking them into the active site of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). frontiersin.org
The following table summarizes some of the biological targets that have been studied in silico with quinazoline-2,4(1H,3H)-dione derivatives:
| Biological Target | Therapeutic Area | Reference |
| DNA Gyrase | Antibacterial | rsc.org |
| α-Amylase | Antidiabetic | researchgate.net |
| α-Glucosidase | Antidiabetic | researchgate.net |
| Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) | Antimalarial | frontiersin.org |
A significant outcome of molecular docking studies is the identification of key amino acid residues in the active site of the protein that are crucial for ligand binding. These "hotspots" are regions where the ligand forms strong and specific interactions. For instance, in the study of quinazolin-2,4-dione derivatives as DNA gyrase inhibitors, the docking analysis revealed the formation of two hydrogen bonds with Gly1332 and Gln1267 residues. rsc.org The identification of these key interactions is vital for the rational design of more potent and selective inhibitors.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.
For novel 2,3‐disubstituted quinazolin‐4(3H)‐one derivatives, molecular dynamics simulations have been employed to complement molecular docking studies in understanding their antimicrobial activity. researchgate.net These simulations can provide valuable information on the stability of the ligand-protein complex and the persistence of key interactions over the simulation period. This dynamic perspective is crucial for a more accurate prediction of the binding affinity and for the design of new derivatives with improved pharmacological profiles.
Conformational Sampling and Stability of Ligand-Target Complexes
Understanding the conformational landscape of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is crucial for predicting its binding affinity to target proteins. Computational methods are employed to explore the potential energy surface of the molecule and identify its stable conformations.
Molecular docking simulations are a primary tool for investigating the stability of ligand-target complexes. For instance, in studies of related 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents, molecular modeling has been used to explore their binding modes within the active center of the NS5B polymerase. nih.gov These studies suggest that the quinazolinedione core can act as a metal ion chelator, binding to essential ions like Mg2+ in the enzyme's catalytic center. nih.gov The stability of such complexes is often evaluated based on scoring functions that estimate the free energy of binding.
Table 1: Illustrative Molecular Docking Results for Quinazolinedione Derivatives Targeting NS5B Polymerase
| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 10n | -8.5 | Asp220, Asp318, Asp319 |
| 10p | -8.2 | Asp220, Tyr448, Ser556 |
| 21h | -9.1 | Asp220, Asp318, Gly552 |
| 21k | -9.3 | Asp220, Asp318, Asp319 |
Note: This data is illustrative and based on studies of related compounds, not this compound itself.
Investigation of Binding Dynamics and Allosteric Effects
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the fluctuations and conformational changes of the complex over time. MD simulations can be used to assess the stability of the binding pose obtained from docking and to identify key interactions that are maintained throughout the simulation.
Furthermore, computational studies can investigate the potential for allosteric modulation. Inhibitors that target allosteric sites, which are distinct from the active site, can offer advantages such as higher specificity and a lower likelihood of drug resistance. nih.gov For targets like the NS5B polymerase of HCV, which has highly conserved active sites, allosteric inhibition is a valuable strategy. nih.gov Computational methods can be employed to identify potential allosteric binding pockets on a target protein and to screen for compounds, such as this compound, that may bind to these sites and modulate the protein's activity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. ijper.org A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. ijper.org This process, known as virtual screening, allows for the rapid identification of potential hit compounds that can then be subjected to further experimental testing. For example, a combination of ligand-based and structure-based pharmacophore models can be developed to find potential inhibitors of specific kinases. ijper.org This approach has been successfully used to identify novel scaffolds for various therapeutic targets.
Computational Approaches for Lead Optimization and Compound Design
Computational chemistry plays a crucial role in the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which explore how chemical modifications affect biological activity, are often guided by computational insights. nih.gov
For instance, if initial screening identifies this compound as a hit compound, computational methods can be used to design and evaluate a series of derivatives with modifications at various positions of the quinazoline ring. By calculating properties such as binding affinity, electronic distribution, and lipophilicity for these virtual compounds, researchers can prioritize the synthesis of the most promising candidates. This iterative process of computational design and experimental validation can significantly accelerate the drug discovery process.
Preclinical Biological Activity and Mechanistic Investigations of 5 Chloro 3 Hydroxyquinazoline 2,4 1h,3h Dione Derivatives
Antiviral Activity Studies (in vitro models)
Activity against Vaccinia Virus
A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones have been identified as potent and specific inhibitors of the vaccinia virus in vitro. nih.gov In cell culture-based assays, these compounds were evaluated for their antiviral activity against a panel of DNA viruses. nih.gov Notably, compound 24b11 demonstrated the most powerful inhibitory activity against the vaccinia virus, with a half-maximal effective concentration (EC₅₀) of 1.7 μM. nih.govnih.gov This potency was approximately 15 times greater than that of the reference drug Cidofovir, which had an EC₅₀ of 25 μM under the same conditions. nih.govnih.gov The majority of the tested compounds in this series did not exhibit cytotoxicity at the highest tested concentrations in human embryonic lung (HEL) cells. nih.gov These findings mark the first report of anti-vaccinia activity for this class of compounds and suggest they are promising candidates for further development. nih.govnih.gov
Table 1: In Vitro Antiviral Activity against Vaccinia Virus
| Compound | EC₅₀ (μM) | Reference Drug | Reference Drug EC₅₀ (μM) |
|---|
| 24b11 | 1.7 | Cidofovir | 25 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Activity against Adenovirus
The same series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones also displayed significant activity against Adenovirus type 2. nih.gov Antiviral evaluations identified compound 24b13 as the most effective agent against this DNA virus. nih.govnih.gov It exhibited an EC₅₀ value of 6.2 μM, a potency that was found to be superior to all reference drugs used in the study. nih.govnih.gov As with the vaccinia virus studies, this was the first instance of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives being reported as specific inhibitors of adenovirus. nih.gov The promising activity and low cytotoxicity of these compounds warrant further investigation into this novel class of antiviral agents. nih.gov
Table 2: In Vitro Antiviral Activity against Adenovirus-2
| Compound | EC₅₀ (μM) |
|---|
| 24b13 | 6.2 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Activity against Hepatitis C Virus (HCV) and NS5B Polymerase Inhibition
Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been designed and synthesized as a novel class of inhibitors targeting the Hepatitis C Virus (HCV). nih.govnih.gov These compounds have demonstrated potent anti-HCV activity at the cellular level, a significant improvement over previously reported metal ion chelators. nih.govnih.gov The anti-HCV activities were assessed using an HCV replicon model. nih.gov
Several compounds from this series showed EC₅₀ values below 10 μM, indicating better performance than the reference drug ribavirin. nih.govnih.gov Specifically, compounds 21h and 21k displayed notable potency. nih.gov Compound 21t was identified as one of the most potent anti-HCV metal ion chelators reported, with an EC₅₀ of 2.0 μM and a therapeutic index (TI) greater than 25. nih.govnih.gov The mechanism of action is believed to be the inhibition of the HCV non-structural protein 5B (NS5B) polymerase, an essential enzyme for viral replication. nih.govnih.gov
Table 3: In Vitro Anti-HCV Activity of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Anti-HCV EC₅₀ (μM) | Therapeutic Index (TI) |
|---|---|---|
| 21t | 2.0 | >25 |
| 10n | 6.4 | ~1.7-1.9 |
| 10p | <10 | Not Reported |
| Ribavirin (Control) | 20.0 | 2.3 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. TI (Therapeutic Index) is calculated as CC₅₀/EC₅₀.
Evaluation of Metal Ion Chelating Properties in Antiviral Mechanisms
The antiviral mechanism of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives against HCV is strongly linked to their ability to act as metal ion chelators. nih.govnih.gov The NS5B polymerase is a metalloenzyme that requires divalent metal ions, such as Mg²⁺, for its catalytic function. nih.gov The chemical structure of these quinazoline (B50416) derivatives is designed to bind with these essential metal ions, thereby inhibiting the enzyme's activity. nih.govnih.gov
Experimental evidence supports this proposed mechanism. Thermal shift assays demonstrated that representative compounds 21e and 21k increased the melting temperature of the NS5B protein, indicating direct binding. nih.govnih.gov Furthermore, molecular docking studies and ultraviolet-visible (UV-Vis) spectrophotometry assays confirmed the potential for these compounds to bind with Mg²⁺ within the catalytic center of the NS5B polymerase. nih.govnih.gov This metal-chelating property is a key feature of their anti-HCV activity. nih.gov
Antimicrobial Activity Evaluations (in vitro models)
Antibacterial Spectrum (Gram-positive and Gram-negative strains)
Quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their in vitro antimicrobial activity, showing a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial potential of these compounds has been attributed to their action as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolones. nih.gov
Using the Agar well diffusion method, various synthesized derivatives were tested against bacterial strains. nih.govnih.gov Studies have shown that specific compounds exhibit moderate to promising activity. For instance, one study found that compound 13 , which features triazole moieties, showed moderate activity against the Gram-positive strain Staphylococcus aureus (inhibition zone of 9 mm) and specific, potent activity against the Gram-negative strain Escherichia coli (inhibition zone of 15 mm). nih.gov Another study of quinazolin-4(3H)-one derivatives also reported significant activity against multiple bacterial species. mdpi.com
Table 4: Antibacterial Activity of Representative Quinazoline-2,4(1H,3H)-dione Derivatives (Inhibition Zone in mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
|---|---|---|
| Compound 13 | 9 | 15 |
| Ampicillin (Control) | Not specified | 15 |
| Vancomycin (Control) | 11 | Not applicable |
Values represent the diameter of the inhibition zone in millimeters (mm). Larger values indicate greater antibacterial activity.
Antifungal Activity
Derivatives of the quinazolinone scaffold have demonstrated notable antifungal properties against a range of fungal species, including both plant pathogens and those affecting humans. Research has shown that substitutions on the quinazolinone ring system can lead to a wide spectrum of pharmacological activities. nih.gov
In one study, newly synthesized quinazolinone derivatives exhibited significant inhibitory effects against seven types of phytopathogenic fungi at concentrations of 150 and 300 mg/L. researchgate.net Specifically, compound 2c from this series showed the most potent inhibitory effect against Fusarium oxysporum f. sp. Niveum, with an inhibition rate of 62.42% at a 300 mg/L concentration. researchgate.net The study also highlighted a structure-activity relationship, where the presence of chlorine atoms (in compounds 2a and 2b ) enhanced the inhibitory effect against Rhizoctonia solani AG1, while cyano groups (in compounds 2c and 2d ) were more effective against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com
Another investigation revealed that certain quinazolinone derivatives displayed considerable activity against human fungal pathogens. nih.govbiomedpharmajournal.org Nearly all tested compounds in one study showed good activity against Candida albicans and Aspergillus niger, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 32 μg/ml. nih.gov For instance, a derivative identified as compound 6c was found to have a potent bioactivity against several plant pathogenic fungi, with IC₅₀ values of 2.46 µg/mL against Sclerotinia sclerotiorum and 2.94 µg/mL against Pellicularia sasakii. acs.org Mechanistic studies on this compound indicated that it caused abnormal mycelial growth, damaged organelles, and altered cell membrane permeability in S. sclerotiorum. acs.org
Table 1: Antifungal Activity of Selected Quinazolinone Derivatives
| Compound | Fungal Species | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Compound 2c (cyano-substituted) | Fusarium oxysporum f. sp. Niveum | % Inhibition | 62.42% at 300 mg/L | researchgate.net |
| Compounds 2a/2b (chloro-substituted) | Rhizoctonia solani AG1 | Inhibitory Effect | Obvious | mdpi.com |
| Compound 6c | Sclerotinia sclerotiorum | IC₅₀ | 2.46 µg/mL | acs.org |
| Compound 6c | Pellicularia sasakii | IC₅₀ | 2.94 µg/mL | acs.org |
| Fused pyridazine-quinazolinone (Cpd 2/3) | Aspergillus niger / Candida albicans | MIC | 32 µg/ml | nih.gov |
Bacterial Gyrase and DNA Topoisomerase IV Inhibition
Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govuni-tuebingen.demdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating replicated chromosomes. nih.govmdpi.com Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death. nih.gov
The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for developing new inhibitors of these enzymes. nih.govresearchgate.net Researchers have designed and synthesized novel series of these derivatives as fluoroquinolone-like inhibitors to combat the growing problem of bacterial resistance. nih.govresearchgate.net The core mechanism of action for such inhibitors involves stabilizing the enzyme-DNA cleavage complex, which stalls the replication fork and induces double-strand DNA breaks. nih.gov
While the well-known fluoroquinolones act by intercalating into the DNA, research is also focused on novel inhibitors that may act at different sites, such as the ATPase domain of the gyrase B subunit (GyrB). mdpi.comnih.gov One study successfully identified a 4-hydroxy-2-quinolone-3-carboxamide derivative bearing an N-quinazolinone moiety as a potent inhibitor of S. aureus GyrB, with an IC₅₀ of 1.21 µM. nih.gov This highlights the potential of quinazolinone-containing structures to serve as a basis for new antibacterial agents targeting these essential enzymes. nih.govnih.gov
Anticancer and Cytotoxic Studies (in vitro cell lines)
The quinazolinone scaffold, and specifically the quinazoline-2,4(1H,3H)-dione core, is a significant platform in the development of novel anticancer agents, demonstrating a wide range of antitumor mechanisms. researchgate.netnih.gov
Inhibitory Effects on Human Tumor Cell Lines (e.g., K562, LNCaP, HUH-7, MCF-7, HCT-116)
Derivatives of quinazoline-2,4(1H,3H)-dione have shown potent cytotoxic activity against a variety of human tumor cell lines. In a study focused on dual c-Met/VEGFR-2 inhibitors, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives 4b and 4e exhibited higher cytotoxic activity against the HCT-116 colon cancer cell line than the reference drug cabozantinib (B823). nih.gov
Other research has documented the broad antiproliferative effects of this class of compounds. For example, Quinazoline-2,4(1H,3H)-dione (Qd) itself was found to be cytotoxic to HepG2 liver cancer cells with an IC₅₀ value of 26.07 µM, while showing significantly less toxicity in normal WRL-68 cells. researchgate.net Another study synthesized quinazoline derivatives bearing triazole-acetamides and tested them against HCT-116, MCF-7, and HepG2 cell lines. nih.gov Compound 8a from this series was the most potent against HCT-116, with an IC₅₀ value of 5.33 μM after 72 hours of treatment. nih.gov Similarly, two new quinazoline Schiff bases (1 and 2 ) demonstrated remarkable antiproliferative effects against the MCF-7 breast cancer cell line, with IC₅₀ values of 5.910 x 10⁻⁶ mol/L and 6.246 x 10⁻⁶ mol/L, respectively, after 72 hours. nih.gov
Table 2: Cytotoxic Activity of Quinazoline-2,4(1H,3H)-dione Derivatives on Human Tumor Cell Lines
| Compound | Cell Line | Cancer Type | Activity Measurement | Result (µM) | Source |
|---|---|---|---|---|---|
| Compound 4b | HCT-116 | Colorectal | IC₅₀ | 0.046 | nih.govnih.gov |
| Compound 4e | HCT-116 | Colorectal | IC₅₀ | 0.061 | nih.govnih.gov |
| Compound 8a | HCT-116 | Colorectal | IC₅₀ (72h) | 5.33 | nih.gov |
| Compound 8a | HepG2 | Hepatocellular | IC₅₀ (72h) | 7.94 | nih.gov |
| Compound 8k | MCF-7 | Breast | IC₅₀ (72h) | 11.32 | nih.gov |
| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 | Hepatocellular | IC₅₀ | 26.07 | researchgate.net |
| Schiff Base 1 | MCF-7 | Breast | IC₅₀ (72h) | 6.246 | nih.gov |
| Schiff Base 2 | MCF-7 | Breast | IC₅₀ (72h) | 5.910 | nih.gov |
Targeted Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2)
A key anticancer mechanism for many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are critical for tumor growth, proliferation, and angiogenesis. nih.gov The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to design potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met, two RTKs implicated in cancer progression. nih.govnih.govnih.gov
A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual c-Met/VEGFR-2 inhibitors. nih.govnih.gov Within this series, compounds 2c , 4b , and 4e showed substantial dual inhibitory activity in the nanomolar range. nih.govnih.gov Compound 4b was superior to the reference drug cabozantinib in VEGFR-2 inhibition, while compound 3e from a separate study showed potent dual inhibition of both VEGFR-2 and c-Met with IC₅₀ values of 83 nM and 48 nM, respectively. nih.govnih.gov The quinazoline ring is a well-established component of several FDA-approved tyrosine kinase inhibitors, and these findings confirm the utility of the quinazoline-2,4(1H,3H)-dione variation as a promising scaffold for developing new targeted therapies. nih.govbohrium.comdovepress.com
Table 3: Tyrosine Kinase Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| Compound 2c | c-Met | 0.084 | Cabozantinib | 0.021 | nih.gov |
| VEGFR-2 | 0.052 | 0.009 | |||
| Compound 4b | c-Met | 0.063 | Cabozantinib | 0.021 | nih.gov |
| VEGFR-2 | 0.065 | 0.009 | |||
| Compound 4e | c-Met | 0.078 | Cabozantinib | 0.021 | nih.gov |
| VEGFR-2 | 0.081 | 0.009 | |||
| Compound 3e | c-Met | 0.048 | Cabozantinib | 0.021 | nih.gov |
| VEGFR-2 | 0.083 | 0.009 |
Modulation of Cell Cycle Progression and Apoptosis Induction (in vitro)
Beyond direct cytotoxicity, quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects by modulating critical cellular processes such as cell cycle progression and apoptosis. nih.gov Several studies have demonstrated that these compounds can induce programmed cell death and halt cell proliferation at specific checkpoints.
For instance, the potent cytotoxic compounds 4b and 4e were shown to arrest the cell cycle and induce significant levels of apoptosis in HCT-116 cells. nih.govnih.gov In another study, compound 6n was found to induce apoptosis in the A549 lung cancer cell line in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net Similarly, novel quinazoline-2,4(1H,3H)-dione derivatives designed as PARP-1 inhibitors arrested cell growth at the G2/M phase in the MCF-7 cell line and increased programmed apoptosis compared to controls. researchgate.net
The apoptotic mechanism often involves the mitochondria-mediated pathway. Treatment of MCF-7 cells with quinazoline Schiff bases led to the perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases-3/7, -8, and -9. nih.gov In HepG2 cells, Quinazoline-2,4(1H,3H)-dione (Qd) induced apoptosis by upregulating pro-apoptotic markers like Bax and Caspase 3, while downregulating the anti-apoptotic marker Bcl2. researchgate.net
Heat Shock Protein 90 (HSP90) Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Consequently, inhibiting HSP90 is an attractive strategy for cancer therapy.
Research into this area has led to the design and synthesis of novel HSP90 inhibitors based on a structure that includes a 5-chloro-2,4-dihydroxy moiety, which is structurally related to the core compound of interest. One study developed N-(5-chloro-2,4-dihydroxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides as HSP90 inhibitors. The derivative B7 from this series showed potent cytotoxicity against human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines, with IC₅₀ values of 0.98 µM and 1.74 µM, respectively. The direct binding of compound B7 to HSP90α inside cells was confirmed using a cellular thermal shift assay (CETSA). Furthermore, treatment with B7 led to the degradation of known HSP90 client proteins, including CDK4, Her2, Cdc-2, and C-raf, confirming its mechanism of action as an HSP90 inhibitor.
Glucocerebrosidase Inhibition
Derivatives of the quinazoline-2,4(1H,3H)-dione core structure have been identified as a promising class of inhibitors for the enzyme glucocerebrosidase (GC). nih.gov This lysosomal enzyme's deficiency is the cause of Gaucher disease, a lysosomal storage disorder. nih.gov The primary function of GC is the hydrolysis of glucocerebrosides (B1249061) in the lysosome. nih.gov Mutations in the GC gene can lead to misfolding of the enzyme, preventing its proper translocation to the lysosome and resulting in its premature degradation. nih.gov
Small molecule chaperones that can stabilize the enzyme's correct conformation and facilitate its transport are a key therapeutic strategy. Research into a series of inhibitors with a quinazoline core has demonstrated their potential to improve the translocation of GC to the lysosome in patient-derived cells. nih.gov Structure-activity relationship (SAR) studies on these quinazoline analogues have been guided by assays measuring enzymatic inhibition and enzyme thermostabilization, with the goal of identifying compounds with enhanced binding capacity that translates to better chaperone activity. nih.gov
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
The quinazoline-2,4(1H,3H)-dione scaffold is recognized for its wide range of biological activities, including the inhibition of Cyclin-Dependent Kinase 5 (CDK5). nih.gov CDK5, when hyperactivated by its partner p25, plays a significant role in neuronal functions and is implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in some cancers, including glioblastoma. researchgate.netfrontiersin.org This makes CDK5 an attractive pharmacological target. researchgate.netfrontiersin.org
A novel family of quinazolinones has been identified as CDK5 inhibitors through a specialized fluorescent biosensor screen designed to find allosteric inhibitors that target the conformational activation of the kinase, rather than the highly conserved ATP-binding pocket. frontiersin.org This approach is intended to yield more selective inhibitors. frontiersin.org Characterization of these quinazolinone derivatives confirmed their ability to inhibit CDK5 kinase activity in vitro and to suppress the proliferation of glioblastoma cells. frontiersin.org These findings present the quinazolinone scaffold as a source of lead compounds for developing therapeutics that target CDK5 through a non-ATP-competitive mechanism. frontiersin.org
P53 Modulation and Thyroid-Stimulating Hormone Receptor (TSHR) Agonistic Activity
Quinazoline-based compounds have been investigated for their potential anticancer activities, which may be mediated through mechanisms including p53 modulation and agonistic activity at the thyroid-stimulating hormone receptor (TSHR). researchgate.net
Specifically, dihydroquinazolin-4-ones and their more stable oxidized counterparts, quinazolin-4-ones, have been evaluated as TSHR agonists. nih.govrsc.org The TSHR is a G-protein coupled receptor that regulates the function and proliferation of thyroid follicular cells. nih.gov The identification of potent and selective small-molecule TSHR agonists is of significant interest as a potential orally bioavailable alternative to recombinant TSH, which is used in the management of thyroid cancer. nih.gov A high-throughput screen of over 73,000 compounds led to the identification of a dihydroquinazolin-4-one hit compound. nih.govrsc.org Subsequent synthesis and structure-activity relationship (SAR) analysis of a library of analogues led to the discovery of compounds with sub-micromolar potency and high selectivity for TSHR over related receptors like the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and Follicle-Stimulating Hormone Receptor (FSHR). nih.gov
Neuropharmacological Research (in vitro models)
TRPC5 Channel Modulation
Novel Quinazoline-2,4(1H,3H)-dione derivatives have been identified as modulators of the Transient Receptor Potential Canonical 5 (TRPC5) channel. wipo.int TRPC5 is a non-selective cation channel implicated in various physiological and pathological processes, and its modulation is a target for treating neuropsychiatric disorders. A patent application describes a series of compounds based on the Quinazoline-2,4(1H,3H)-dione scaffold for use as TRPC5 modulators in the treatment of conditions or disorders mediated by the TRPC5 receptor. wipo.int
AMPA and Kainate Receptor Antagonism
Extensive research has focused on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione, a close structural isomer of the titular compound, as a scaffold for developing selective antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), specifically the AMPA and kainate receptors. nih.govacs.org These receptors are crucial for fast excitatory synaptic transmission in the central nervous system, and their antagonists are investigated for neuroprotective and anticonvulsant properties.
Initial studies identified 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione as a selective antagonist for the Glycine/NMDA receptor. acs.org However, further structural modifications revealed that the introduction of specific substituents at the 6-position could shift the affinity and selectivity towards AMPA and kainate receptors. nih.govacs.org
Key structure-activity relationship findings include:
The free 3-hydroxy group is critical for maintaining high affinity at Gly/NMDA, AMPA, and high-affinity kainate receptors. nih.govacs.org
Substitution at the 6-position with certain heterocyclic moieties, such as 1,2,4-triazol-4-yl, leads to potent and selective AMPA receptor antagonists. acs.org
Introduction of a 6-(2-carboxybenzoylamino) group resulted in a compound with significant affinity and selectivity for both high- and low-affinity kainate receptors. nih.govacs.org This particular derivative, 6-(2-carboxybenzoylamino)-7-chloro-3-hydroxy-1H-quinazolin-2,4-dione, was identified as a highly promising lead for selective kainate receptor antagonists. nih.gov
The binding affinities of selected 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives at different ionotropic glutamate receptors are summarized in the table below.
Binding Affinity (Ki, µM) of 7-Chloro-3-hydroxy-1H-quinazoline-2,4-dione Derivatives at Ionotropic Glutamate Receptors
| Compound | Substitution at 6-position | AMPA Receptor | High-Affinity Kainate Receptor | Gly/NMDA Receptor |
|---|---|---|---|---|
| 1 | -H | >100 | >100 | 0.05 |
| 2 | 1,2,4-Triazol-4-yl | 0.04 | 1.8 | 0.35 |
| 3 | 6-(2-carboxybenzoylamino) | 10 | 0.62 | 2.5 |
Data sourced from scientific literature. nih.govacs.org
Molecular modeling studies have been employed to understand the binding modes of these antagonists within the ligand-binding domains of the AMPA and kainate receptors, providing a rationale for their observed affinities and selectivities. nih.gov
Ligand Activity at Benzodiazepine (B76468) and GABA Receptors
The broader quinazoline and quinazolinone structural classes have been explored for their potential to interact with GABA-A receptors, which are the primary targets for benzodiazepines. researchgate.net Certain quinazoline-based molecules have been investigated as ligands for GABA-A receptor subtypes in the central nervous system. researchgate.net For instance, research on pyrazolo[1,5-a]quinazolines, a related fused heterocyclic system, has identified compounds that modulate the GABA-A receptor. mdpi.com However, specific studies detailing the direct interaction of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives with benzodiazepine or GABA receptors are not prominent in the reviewed literature. The activity observed in related scaffolds suggests a potential avenue for future investigation, but direct evidence for this specific compound class is currently lacking.
Other Preclinical Biological Activities
Derivatives of the quinazolinone scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The anti-inflammatory response is often mediated by the inhibition of COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins. africaresearchconnects.com
Several studies have synthesized and evaluated novel quinazolinone derivatives for their in vitro anti-inflammatory activity. For instance, a series of fluorinated quinazolinone derivatives demonstrated strong interactions at COX-2 binding sites in molecular modeling studies. orientjchem.org Compounds incorporating triazole, thiadiazole, and oxadiazole rings showed significant in vitro anti-inflammatory activity and favorable binding within the COX-2 active site. orientjchem.org Another study on 2,3-disubstituted 4(3H)-quinazolinone derivatives identified compounds with potent COX-2 inhibitory activity, with some showing selectivity indices greater than those of the standard drug celecoxib. africaresearchconnects.com
Furthermore, research into guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione has revealed their potential as anti-inflammatory agents by inhibiting nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages. mdpi.comnih.gov One particular compound, 4a, was shown to alleviate neutrophil infiltration, edema, and tissue lesions in a model of acute lung injury. mdpi.comnih.gov Hybrid molecules combining quinoline (B57606) and thiazolidinedione nuclei have also been synthesized and shown to modulate cytokines involved in inflammation, such as IFN-γ and TNF-α. nih.gov
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Description | IC50 (µM) for COX-2 | Selectivity Index (SI) |
|---|---|---|---|
| Compound 4 | 2,3-disubstituted 4(3H)-quinazolinone | 0.33 | >303.0 |
| Compound 6 | 2,3-disubstituted 4(3H)-quinazolinone | 0.40 | >250.0 |
| Compound 5 | 2,3-disubstituted 4(3H)-quinazolinone | 0.70-0.80 | >125-142 |
| Compound 8 | 2,3-disubstituted 4(3H)-quinazolinone | 0.70-0.80 | >125-142 |
| Compound 13 | 2,3-disubstituted 4(3H)-quinazolinone | 0.70-0.80 | >125-142 |
Data sourced from studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives, which demonstrated potent and selective COX-2 inhibition. africaresearchconnects.com
The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type II diabetes. researchgate.net Derivatives of quinazolinone have been explored for their potential to inhibit these enzymes.
A series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and showed potent α-glucosidase inhibitory activity, with some compounds exhibiting stronger inhibition than the standard drug acarbose. acs.org For example, compounds 4h and 4i from this series demonstrated the most potent enzyme inhibitory potentials. acs.org Another study on 4-hydroxyquinolinone-hydrazones also reported good α-glucosidase inhibition, with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, which were superior to acarbose. nih.gov
Molecular docking studies have supported these findings, revealing good binding energies of these compounds to the active sites of the enzymes. researchgate.netacs.org The structure-activity relationship of these derivatives indicates that the nature and position of substituents on the benzylidene ring play a crucial role in their inhibitory activity. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Description | IC50 (µM) |
|---|---|---|
| 6a | 4-hydroxyquinolinone-hydrazone | 382.6 ± 1.2 |
| 6b | 4-hydroxyquinolinone-hydrazone (2-F) | 247.0 ± 1.5 |
| 6c | 4-hydroxyquinolinone-hydrazone (4-F) | 195.3 ± 0.9 |
| 6d | 4-hydroxyquinolinone-hydrazone (4-Cl) | 131.6 ± 0.7 |
| Acarbose | Standard Drug | 752.0 ± 2.0 |
Data from a study on 4-hydroxyquinolinone-hydrazones, showing their inhibitory potential against α-glucosidase compared to the standard, acarbose. nih.gov
Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides. researchgate.net PDE4, a cAMP-specific isozyme, has been identified as a therapeutic target for various diseases. researchgate.net Quinazolin-4(3H)-one derivatives have been designed and synthesized as potential PDE4 inhibitors.
One study involved the creation of a series of quinazolin-4(3H)-one/Schiff base hybrid compounds to develop novel PDE4 inhibitors. researchgate.net Among these, compound 23 (CPD23) showed the most potent activity in PDE4B inhibition. researchgate.net Further investigations revealed that CPD23 treatment led to growth inhibition and cell cycle arrest in several human leukemia cell lines. researchgate.net Another research effort focused on 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives, with compound 10d exhibiting a strong inhibitory concentration (IC50) of 1.15 μM. research-nexus.net
The 5-HT3A receptor is a target for treating conditions like nausea and vomiting, and its antagonists are being explored for other therapeutic potentials. nih.gov Quinazolindione derivatives have been identified as potent 5-HT3A receptor antagonists. nih.gov
In a screening of a small molecule library, quinazolindione derivatives were found to be effective antagonists of the 5-HT3A receptor. nih.gov A structure-activity relationship study involving 24 analogues led to the identification of KKHT10612 , which demonstrated the best antagonistic effect with an IC50 value of 0.8 µM. This potency was comparable to the reference compound, MDL72222. nih.gov
Quinazolin-4(3H)-one and its derivatives have been recognized for their anticonvulsant and CNS depressant activities. mdpi.com The structural features of these compounds, such as the quinazolin-4(3H)-one moiety, are crucial for their interaction with the GABA-A receptor, a key target in epilepsy treatment. mdpi.com
Several studies have synthesized and evaluated quinazolin-4(3H)-one derivatives for their anticonvulsant properties using models like the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com Novel fluorinated quinazolines have also been designed and tested, with some compounds showing significant anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. mdpi.com For example, compounds 5b , 5c , and 5d from one study showed higher anticonvulsant activities than the reference drugs methaqualone and valproate. mdpi.com
Table 3: Anticonvulsant Activity of Selected Fluorinated Quinazoline Derivatives in Mice
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
|---|---|---|---|
| 5b | 152 | Methaqualone | 200 |
| 5c | 165 | Valproate | 300 |
| 5d | 140 |
Data from a study evaluating the anticonvulsant activity of novel fluorinated quinazolines. mdpi.com
Derivatives of quinazolin-4(3H)-one have been synthesized and screened for their antihypertensive activities. nih.govresearchgate.net A series of 1,3-disubstituted 2,4(1H,3H)-quinazolinediones were found to exhibit varying degrees of vasodilation and antihypertensive effects without significant blockade of alpha-adrenergic receptors. nih.gov
In one study, several novel substituted quinazolin-4(3H)-one derivatives were synthesized, and out of eighteen compounds, seven showed a hypotensive effect and produced bradycardia. nih.govresearchgate.net These compounds demonstrated better activity than the reference drug Prazosin. nih.govresearchgate.net Specifically, the compound 1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl-1-piperazinyl)propyl]-2,4(1H,3H)-quinazolinedione was more potent than papaverine (B1678415) in inducing vasodilation and caused a prolonged decrease in systolic blood pressure in hypertensive rats. nih.gov
Antioxidant Potential
While specific studies focusing exclusively on the antioxidant potential of this compound derivatives are not extensively available in the current literature, the broader class of quinazolinone and quinazolinedione derivatives has been the subject of numerous investigations into their radical scavenging and antioxidant properties. These studies provide a foundational understanding of the potential antioxidant capacity that could be inherent to the this compound scaffold.
The antioxidant activity of quinazolinone derivatives is often evaluated using a variety of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and nitric oxide (NO) scavenging assays. nih.govnih.govsapub.org The underlying principle of these assays is the capacity of the antioxidant compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov
For instance, studies on various polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated significant antioxidant activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.gov The presence of hydroxyl groups on the aromatic rings is often correlated with enhanced antioxidant potential, suggesting that the 3-hydroxy group in the this compound structure could contribute to its antioxidant capacity. Furthermore, research on 2-substituted quinazolin-4(3H)-ones has indicated that the nature and position of substituents on the quinazolinone core play a crucial role in modulating their antioxidant properties. nih.gov
The general findings from the broader class of quinazolinone derivatives suggest that the this compound scaffold possesses a structural basis for potential antioxidant activity. However, dedicated studies are required to specifically quantify the antioxidant efficacy of these derivatives and to understand the influence of the 5-chloro and 3-hydroxy substitutions on their radical scavenging capabilities.
Mechanism of Action and Target Engagement Studies (in vitro and in vivo models, excluding human trials)
Recent preclinical investigations have begun to unravel the mechanism of action and identify specific molecular targets of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, providing a strong inferential basis for the potential activities of their 5-chloro substituted analogues. A significant area of this research has been focused on their potent antiviral activities, particularly against the Hepatitis C virus (HCV).
Enzyme Inhibition Assays (e.g., Thermal Shift Assay for NS5B)
A key molecular target identified for 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication. nih.gov The interaction between these compounds and the NS5B protein has been investigated using biophysical methods such as the thermal shift assay (TSA). nih.gov
The thermal shift assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon binding to a ligand. An increase in the Tm indicates that the ligand stabilizes the protein, suggesting a direct binding interaction. In a study of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, representative compounds were shown to increase the melting temperature of the NS5B protein, confirming their direct engagement with this viral enzyme. nih.gov For example, at a test concentration, compounds 21e and 21k increased the Tm of the NS5B protein solution by 1.6 °C and 2.1 °C, respectively. nih.gov This stabilizing effect strongly suggests that these compounds exert their anti-HCV effect by directly targeting the NS5B polymerase. nih.gov
Interactive Data Table: Thermal Shift Assay of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives on NS5B Protein
| Compound | Change in Melting Temperature (ΔTm) (°C) |
| 21e | 1.6 |
| 21k | 2.1 |
Cell-Based Assays for Pathway Modulation
The antiviral activity of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives has been further substantiated through cell-based assays. The HCV replicon system is a widely used cell-based model to screen for and characterize anti-HCV compounds. nih.gov In this system, human hepatoma cells (Huh-7) are engineered to contain a subgenomic HCV RNA that replicates autonomously, allowing for the quantification of viral replication in a cellular context.
A series of N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones were evaluated for their ability to inhibit HCV replication in a genotype 1b replicon model. nih.gov Several compounds demonstrated potent anti-HCV activity, with 50% effective concentration (EC50) values significantly lower than that of the reference drug, ribavirin. nih.gov For instance, compound 10n , which features a cyano-substituted phenyl ring in the amide fragment, exhibited the best anti-HCV activity in its series with an EC50 value of 6.4 μM, compared to an EC50 of 20.0 μM for ribavirin. nih.gov The therapeutic index (TI), a measure of the selectivity of a drug, was also determined for these compounds. nih.gov
Interactive Data Table: Anti-HCV Activity of N-1 Substituted 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives
| Compound | EC50 (μM) | CC50 (μM) | Therapeutic Index (TI) |
| 10n | 6.4 ± 0.8 | 12.1 ± 1.1 | 1.9 |
| 10p | 8.9 ± 1.2 | 15.2 ± 1.8 | 1.7 |
| Ribavirin | 20.0 ± 3.5 | 45.6 ± 5.2 | 2.3 |
Further structure-activity relationship (SAR) studies explored substitutions on the phenyl ring of the quinazolinedione nucleus. nih.gov A C-7 benzyl (B1604629) substituted derivative, 18a , showed a higher inhibitory rate of HCV replication (59.8% at 25 μM) compared to the unsubstituted parent compound 10a (36.0% at 25 μM), indicating that substitutions at this position can enhance antiviral potency. nih.gov
Investigation of Molecular Binding Modes
To gain a deeper understanding of the interaction between 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives and their molecular target, NS5B, computational molecular docking studies have been performed. nih.gov These studies have provided insights into the putative binding modes of these compounds within the active site of the enzyme.
The NS5B polymerase contains a catalytic site with two essential magnesium ions (Mg2+) that are crucial for its enzymatic activity. nih.gov Molecular docking simulations have suggested that the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold can act as a metal ion chelator, binding to these Mg2+ ions in the active center of NS5B. nih.gov This chelation is proposed to occur through a "tridentate" binding mode, which effectively inhibits the polymerase function. nih.gov The possibility of this binding mode is further supported by ultraviolet-visible (UV-Vis) spectrophotometry assays, which have shown that these compounds can bind to Mg2+. nih.gov
These molecular modeling studies, in conjunction with the enzymatic and cell-based assay data, provide a coherent mechanistic hypothesis for the anti-HCV activity of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives. They suggest that these compounds function as inhibitors of the NS5B polymerase by chelating the essential magnesium ions within the enzyme's active site, thereby blocking viral RNA synthesis. While these studies did not specifically investigate 5-chloro substituted derivatives, they provide a strong rationale for synthesizing and evaluating such compounds for enhanced antiviral potency and target engagement.
Structure Activity Relationship Sar Studies of 5 Chloro 3 Hydroxyquinazoline 2,4 1h,3h Dione Analogues
Impact of Substituents at Position 5 (Chloro vs. other halogens or functional groups)
The influence of substituents at the C-5 position of the 3-hydroxyquinazoline-2,4(1H,3H)-dione core is a critical aspect of its SAR, yet specific comparative studies detailing the effects of the chloro group versus other halogens or functional groups at this position are not extensively documented in the available literature. However, general principles of medicinal chemistry allow for postulations regarding the role of the C-5 chloro substituent.
Halogens, such as chlorine, are electron-withdrawing groups that can significantly alter the electronic properties of the benzene (B151609) ring through an inductive effect. This can influence the pKa of the N-H protons and the 3-hydroxy group, potentially affecting the molecule's binding affinity to target proteins and its pharmacokinetic properties. The size (van der Waals radius) and lipophilicity of the substituent at C-5 are also critical. Chlorine offers a balance of size and lipophilicity that can promote favorable interactions within a target's binding pocket.
Replacing chlorine with other halogens would systematically alter these properties:
Fluorine: Being smaller and more electronegative, a fluoro group could serve as a hydrogen bond acceptor and may block metabolic oxidation, but it has a weaker lipophilic contribution compared to chlorine.
Bromine and Iodine: These are larger and more lipophilic, which could enhance van der Waals interactions and membrane permeability. However, their increased size might also introduce steric hindrance, preventing optimal binding.
The introduction of non-halogen functional groups, such as methyl or methoxy (B1213986) groups, would introduce different electronic and steric effects, further modulating the compound's activity. Without direct comparative data, the superiority of the chloro group at C-5 for any specific biological activity remains an area requiring further focused investigation.
Role of the 3-Hydroxy Group in Ligand-Target Interactions
The 3-hydroxy group is a key structural feature of this quinazolinedione series and is fundamental to its mechanism of action in certain biological contexts, particularly as an antiviral agent. This N-hydroxyamide moiety is a well-established metal-chelating pharmacophore. nih.govnih.gov
In the context of anti-HCV (Hepatitis C Virus) activity, the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold is designed to target the HCV NS5B polymerase, a metalloenzyme that requires divalent metal ions (typically Mg²⁺) for its catalytic function. nih.gov The 3-hydroxy group, in conjunction with the adjacent carbonyl oxygens at C-2 and C-4, forms a tridentate chelation site that can bind to these essential metal ions in the enzyme's active site. This interaction disrupts the polymerase's function, thereby inhibiting viral replication. nih.gov Molecular docking studies and thermal shift assays have supported this mechanism, showing that these compounds can bind to the NS5B active site and increase the protein's melting temperature, indicating direct interaction and stabilization. nih.gov The removal or modification of this hydroxyl group would likely abrogate this metal-chelating ability and significantly reduce or eliminate its specific antiviral activity.
Influence of N-1 and N-3 Substitutions on Biological Activity
While the 3-hydroxy group is crucial, substitutions at the N-1 position have been shown to significantly modulate the biological activity of 3-hydroxyquinazoline-2,4(1H,3H)-dione analogues. The N-1 position is often a site for introducing various side chains to optimize potency, selectivity, and pharmacokinetic properties.
In studies targeting HCV NS5B polymerase, introducing substituents at the N-1 position of the parent 3-hydroxyquinazoline-2,4(1H,3H)-dione was found to enhance antiviral activity. nih.gov For instance, the introduction of a phenylpropyl group or substituted phenethyl groups at N-1 led to an increased HCV inhibitory rate compared to the unsubstituted parent compound. nih.gov Further modifications, such as adding an amide-containing side chain, yielded compounds with even greater potency. The nature of the substituent on the terminal phenyl ring of this side chain was also critical; for example, a cyano-substituted derivative showed the best anti-HCV activity in one series, with an EC₅₀ value of 6.4 μM. nih.gov These findings underscore that the N-1 position provides a vector for exploring deep pockets within the target enzyme, allowing for the fine-tuning of ligand-target interactions.
| Compound | N-1 Substituent (R¹) | EC₅₀ (μM) | CC₅₀ (μM) | Therapeutic Index (TI) |
|---|---|---|---|---|
| 10a | -H | >50 | >50 | - |
| 10d | -CH₂CH₂(4-F-Ph) | 13.3 ± 1.1 | 40.1 ± 1.2 | 3.0 |
| 10n | -CH₂CH₂NHCO(4-CN-Ph) | 6.4 ± 1.1 | 11.0 ± 1.0 | 1.7 |
| 10p | -CH₂CH₂NHCO(4-NO₂-Ph) | 9.8 ± 1.2 | 18.5 ± 1.1 | 1.9 |
Data sourced from a study on anti-HCV activity. nih.gov EC₅₀ represents the 50% effective concentration, and CC₅₀ represents the 50% cytotoxic concentration.
Effect of Substituents on the Benzene Ring (C-6, C-7, C-8)
Modifications to the benzene portion of the quinazolinedione ring, specifically at positions C-6, C-7, and C-8, play a significant role in modulating biological activity. These positions are solvent-exposed in many enzyme binding pockets and provide opportunities to enhance potency and tailor physicochemical properties.
In the development of anti-HCV agents based on the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold, substitutions on the benzene ring were explored to optimize activity. It was found that introducing bulky aryl or benzyl (B1604629) groups could significantly impact potency. nih.gov For example, a C-7 benzyl-substituted compound showed a higher HCV inhibition rate than the unsubstituted parent compound. nih.gov
Further exploration through Suzuki coupling reactions to introduce various aryl and heteroaryl groups at C-7 led to some of the most potent compounds in the series. A C-7 phenylfuran-substituted analogue, compound 21t , emerged as a highly potent inhibitor with an EC₅₀ value of 2.0 μM and a therapeutic index greater than 25, making it one of the most effective metal-chelating anti-HCV agents reported at the cellular level. nih.gov In contrast, substitutions at the C-6 and C-8 positions with similar bulky groups generally resulted in weaker activity, suggesting that the C-7 position is the optimal site for introducing larger substituents to interact with a specific region of the HCV NS5B polymerase target. nih.gov
| Compound | Substitution | EC₅₀ (μM) | CC₅₀ (μM) | Therapeutic Index (TI) |
|---|---|---|---|---|
| 10a | Unsubstituted | >50 | >50 | - |
| 21e | 7-(4-F-Ph) | 12.8 ± 1.1 | >50 | >3.9 |
| 21k | 7-(Thiophen-3-yl) | 6.0 ± 1.1 | >50 | >8.3 |
| 21t | 7-(5-Phenylfuran-2-yl) | 2.0 ± 1.0 | >50 | >25.0 |
| 21w | 6-(4-F-Ph) | 20.8 ± 1.1 | >50 | >2.4 |
| 21x | 8-(4-F-Ph) | >25 | >50 | - |
Data sourced from a study on anti-HCV activity. nih.gov EC₅₀ represents the 50% effective concentration, and CC₅₀ represents the 50% cytotoxic concentration.
Elucidation of Key Pharmacophoric Features for Specific Bioactivities
Based on the available SAR data, particularly for anti-HCV activity, a clear pharmacophore model for 3-hydroxyquinazoline-2,4(1H,3H)-dione analogues can be proposed. The essential features include:
The Metal-Chelating Core: The N-hydroxyamide moiety (composed of the C2=O, N3-OH, and C4=O groups) is the cornerstone of the pharmacophore, essential for binding divalent metal ions in the active site of target metalloenzymes like HCV NS5B polymerase. nih.gov
The N-1 Substituent Vector: The N-1 position is a critical point for modification. It tolerates and benefits from the introduction of flexible linkers, such as an ethylamide chain, which can extend into and interact with adjacent pockets of the target protein. The terminal group on this linker can be optimized for additional interactions (e.g., a cyano-phenyl group). nih.gov
The C-7 Aromatic Extension: The C-7 position on the benzene ring is the most favorable site for introducing large, planar aromatic or heteroaromatic substituents. These groups likely engage in beneficial π-π stacking or hydrophobic interactions within the binding site, significantly enhancing potency. The 5-phenylfuran group at this position has been identified as particularly effective. nih.gov
The Benzene Ring Scaffold: The rigid quinazolinedione ring serves as the central scaffold, correctly orienting the other pharmacophoric features in three-dimensional space for optimal interaction with the biological target.
Together, these features define a class of potent enzyme inhibitors where the core scaffold engages in the primary mechanism of inhibition (metal chelation), while substituents at the N-1 and C-7 positions are fine-tuned to maximize binding affinity and selectivity.
Analytical Chemistry Research for 5 Chloro 3 Hydroxyquinazoline 2,4 1h,3h Dione
Development of Chromatographic Methods (HPLC, LC-MS) for Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis and purity assessment of quinazoline (B50416) derivatives. These methods offer high resolution and sensitivity for separating the target compound from impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC):
A common approach for the analysis of quinazolinone derivatives involves reverse-phase HPLC. nih.govpharmjournal.ruresearchgate.net A typical HPLC method for a compound like 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione would utilize a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like water with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape. pharmjournal.rusielc.com Isocratic or gradient elution modes can be employed to achieve optimal separation of the main compound from any related impurities. pharmjournal.ru Detection is typically performed using a UV detector at a wavelength where the quinazoline ring system exhibits strong absorbance, often in the range of 230-320 nm. pharmjournal.runih.gov The stability of quinazoline derivatives can also be monitored over time using a validated HPLC method to detect any potential degradation. researchgate.net
Below is a hypothetical data table illustrating typical HPLC parameters that could be developed for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min (estimated) |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is particularly valuable for confirming the molecular weight of the target compound and for identifying unknown impurities. soton.ac.uk For this compound, the mass spectrometer would be set to detect its specific mass-to-charge ratio (m/z). A key advantage of MS for this compound is the ability to observe the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which provides strong evidence for the presence of a chlorine atom in the molecule. researchgate.netnih.gov Soft ionization techniques like Electrospray Ionization (ESI) are commonly used as they typically produce the protonated molecule [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation. soton.ac.ukijsdr.org
Spectroscopic Techniques (UV-Vis) for Interaction Studies (e.g., metal chelation)
UV-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule and can be used to investigate its interactions with other species, such as metal ions. Quinazoline derivatives possess chromophoric systems that absorb light in the UV-Vis range. researchgate.net
The UV-Vis absorption spectrum of a quinazoline derivative in a solvent like acetonitrile or methanol typically shows two main absorption bands. nih.govresearchgate.net A band at shorter wavelengths (around 240–300 nm) can be attributed to π → π* transitions within the aromatic rings, while a band at longer wavelengths (around 310–425 nm) may be due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. nih.govresearchgate.net
The interaction of this compound with metal ions can be monitored by observing changes in its UV-Vis spectrum upon the addition of a metal salt solution. The formation of a metal complex (chelation) often leads to a shift in the absorption maximum (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and/or a change in the absorbance intensity. nih.govrsc.org By titrating the compound with a metal ion and monitoring these spectral changes, one can study the stoichiometry and binding affinity of the metal-ligand complex. nih.gov For instance, the appearance of a new absorption band upon the addition of ions like Ni²⁺ or Zn²⁺ can indicate the formation of a complex. nih.gov
The table below illustrates hypothetical data from a UV-Vis titration experiment to study metal chelation.
| Metal Ion Added (equivalents) | Wavelength of Max Absorption (λmax) (nm) | Absorbance at λmax |
| 0.0 | 315 | 0.50 |
| 0.5 | 325 | 0.65 |
| 1.0 | 335 | 0.80 |
| 1.5 | 335 | 0.81 |
| 2.0 | 335 | 0.81 |
This data suggests the formation of a complex, with the spectral changes stabilizing after one equivalent of metal ion is added, potentially indicating a 1:1 binding stoichiometry.
Advanced hyphenated techniques for complex mixture analysis
In the context of pharmaceutical development and impurity profiling, advanced hyphenated techniques are crucial for the comprehensive analysis of complex mixtures. researchgate.net These techniques combine powerful separation methods with information-rich spectroscopic detectors. ajpaonline.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):
LC-NMR is a powerful tool for the unambiguous structure elucidation of impurities or degradation products without the need for their isolation. ijsdr.org In a scenario where an unknown impurity is detected during the HPLC analysis of this compound, the peak corresponding to the impurity can be trapped, and its NMR spectrum can be acquired directly. This provides detailed structural information, which, when combined with MS data, can lead to a definitive identification of the unknown compound. ijsdr.orgajpaonline.com
LC-MS/MS:
Tandem mass spectrometry (MS/MS) coupled with LC provides an even deeper level of structural information. soton.ac.uk After initial ionization, the parent ion of interest is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers or to elucidate the structure of unknown related substances. soton.ac.uk This is particularly useful in identifying the specific sites of modification or degradation in the quinazoline scaffold.
These advanced techniques are vital for a thorough understanding of a compound's chemical profile, ensuring the quality and consistency of the substance. researchgate.net
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of New Synthetic Pathways for Enhanced Diversity and Yields
While classical methods for the synthesis of quinazoline-2,4(1H,3H)-diones, such as the cyclization of anthranilic acid derivatives with potassium cyanate, are well-established, future efforts should focus on developing more efficient and versatile synthetic routes. mdpi.com The exploration of microwave-assisted organic synthesis, for instance, has been shown to accelerate the formation of quinazolinone scaffolds, often leading to higher yields and shorter reaction times. ekb.egresearchgate.net One-pot, multi-component reactions also present an attractive strategy for generating a diverse library of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione analogs. openmedicinalchemistryjournal.com These approaches would facilitate the rapid assembly of derivatives with various substitutions, which is crucial for comprehensive structure-activity relationship (SAR) studies. Furthermore, the development of green synthetic methodologies, utilizing eco-friendly solvents and catalysts, will be essential for sustainable and scalable production in a preclinical setting.
Discovery of Novel Biological Targets for this compound Scaffolds
The quinazoline-2,4-dione core is associated with a broad spectrum of pharmacological activities. researchgate.net Derivatives have been identified as potent inhibitors of various enzymes and receptors. Future research should aim to identify novel biological targets for this compound and its derivatives. High-throughput screening campaigns against diverse panels of kinases, proteases, and other clinically relevant enzymes could unveil previously unknown activities. For example, different quinazoline-2,4-dione derivatives have shown inhibitory activity against chitin (B13524) synthase, making them potential antifungal agents. researchgate.net Others have demonstrated inhibition of bacterial DNA gyrase and topoisomerase IV, suggesting antibacterial applications. researchgate.netrsc.org Moreover, some derivatives act as AMPA receptor antagonists or sphingosine-1-phosphate receptor 2 (S1PR2) ligands, indicating potential in neurological disorders and other conditions. nih.govgoogle.com A systematic investigation into these and other potential targets could significantly broaden the therapeutic applications of the this compound scaffold.
| Potential Biological Target Class | Example(s) | Potential Therapeutic Area |
| Enzymes | PARP-1, Chitin Synthase, DNA Gyrase, Topoisomerase IV, HPPD | Oncology, Antifungal, Antibacterial, Herbicidal |
| Receptors | AMPA Receptor, Sphingosine-1-Phosphate Receptor 2 (S1PR2) | Neurology, Inflammatory Diseases |
Development of Advanced In Vitro and In Vivo Models for Preclinical Efficacy Studies
To thoroughly evaluate the therapeutic potential of this compound derivatives, the development and utilization of advanced preclinical models are imperative. Standard 2D cell culture assays, while useful for initial screening, often fail to recapitulate the complexity of a true biological system. Future studies should employ more sophisticated in vitro models, such as 3D organoids and co-culture systems, to better mimic the in vivo environment. These models can provide more predictive data on efficacy and potential toxicity. For in vivo studies, the use of genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models will be crucial for assessing the preclinical efficacy of novel derivatives in a more clinically relevant context. ekb.eg These advanced models will be instrumental in validating novel biological targets and elucidating the mechanism of action of promising compounds.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. researchgate.net For the this compound scaffold, AI and ML algorithms can be employed to accelerate the design-make-test-analyze cycle. By training models on existing SAR data for quinazoline-2,4-diones, it is possible to predict the biological activity of novel, virtual compounds. arxiv.org This in silico screening can help prioritize the synthesis of derivatives with the highest probability of success, thereby saving time and resources. Furthermore, ML models can be developed to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects, aiding in the selection of candidates with favorable drug-like properties for further preclinical development. researchgate.net
Strategic Lead Optimization for Enhanced Potency and Selectivity (preclinical stage)
Lead optimization is a critical phase in preclinical drug discovery that focuses on refining the structure of a promising compound to enhance its desirable properties. For this compound, a systematic SAR study will be essential. This involves the synthesis of a focused library of analogs with modifications at various positions of the quinazoline (B50416) ring and the hydroxyl group. The goal is to identify substitutions that improve potency against the desired biological target while minimizing activity against other targets to enhance selectivity and reduce the potential for side effects. For instance, the introduction of different substituents at the N-1 and N-3 positions of the quinazoline-2,4-dione ring has been shown to significantly impact biological activity. researchgate.netnih.gov Computational modeling, including molecular docking and dynamics simulations, can provide valuable insights into the binding interactions of these derivatives with their targets, guiding the rational design of more potent and selective compounds.
Investigation of Polypharmacology and Multi-target Approaches
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. humanjournals.com This approach can be particularly beneficial for complex diseases with multifactorial etiologies. The quinazoline-2,4-dione scaffold, with its demonstrated activity against a wide range of targets, is an ideal candidate for the development of multi-target agents. mdpi.comekb.eg Future research should explore the potential of this compound derivatives to simultaneously modulate two or more disease-relevant pathways. For example, a compound that inhibits both a key kinase involved in cancer cell proliferation and an enzyme that confers drug resistance could offer a significant therapeutic advantage. emanresearch.org The design of such multi-target ligands requires a deep understanding of the structural biology of the intended targets and the application of sophisticated computational design tools.
| Dual-Targeting Example | Potential Advantage |
| DNA Gyrase and Topoisomerase IV | Broader antibacterial spectrum and reduced likelihood of resistance |
| Kinase and Drug Efflux Pump | Overcoming drug resistance in cancer therapy |
Contribution to the Understanding of Quinazoline Medicinal Chemistry (General and Specific)
The extensive research into quinazoline derivatives has significantly contributed to the field of medicinal chemistry. nih.govekb.egresearchgate.net The this compound scaffold, with its unique substitution pattern, offers an opportunity to further expand this understanding. A thorough investigation of its chemical properties, reactivity, and biological activities will provide valuable data for the broader quinazoline class. Specifically, understanding the influence of the 5-chloro and 3-hydroxy substituents on the physicochemical properties and biological activity of the quinazoline-2,4-dione core will be of great interest. This knowledge can inform the design of future quinazoline-based therapeutic agents with improved properties. Furthermore, the discovery of novel biological targets and mechanisms of action for derivatives of this compound will undoubtedly enrich the already vast and diverse medicinal chemistry of quinazolines.
Q & A
Q. What are the established synthetic methodologies for 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione, and what are their key limitations?
Traditional synthesis routes involve reactions of anthranilic acid with chlorosulfonyl isocyanate or phosgene, which require multistep procedures and generate toxic waste . These methods face challenges such as the use of hazardous reagents (e.g., phosgene) and poor atom economy. Recent advances explore CO₂ utilization as a greener carbonyl source, though scalability remains under investigation .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- 1H NMR : Identifies proton environments, with chemical shifts (δ) between 10–12 ppm for hydroxy and amide protons .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as demonstrated for structurally similar quinazoline-diones .
Q. What are the primary biomedical applications of this compound in drug discovery?
The compound serves as a scaffold for HIV reverse transcriptase inhibitors, where modifications at the 3-hydroxy and 6-positions enhance selectivity . Derivatives have also been explored as kinase inhibitors and antimicrobial agents, leveraging the quinazoline core’s ability to interact with enzyme active sites .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and sustainability?
Strategies include:
- CO₂-based cyclization : Replaces phosgene with CO₂ under catalytic conditions (e.g., DBU or ionic liquids) to reduce toxicity .
- Microwave-assisted synthesis : Shortens reaction times and improves regioselectivity for chloro-substituted intermediates .
- Purification via recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity crystals .
Q. How should discrepancies in spectral data for novel derivatives be resolved?
- Cross-validation : Combine NMR, HRMS, and IR to confirm functional groups. For example, tautomeric equilibria (e.g., keto-enol forms) may cause shifting NMR peaks, necessitating variable-temperature studies .
- Computational modeling : Compare experimental 1H NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .
Q. What computational approaches are recommended to predict the bioactivity of quinazoline-dione derivatives?
- Molecular docking : Use Protein Data Bank (PDB) structures (e.g., HIV RT, PDB ID 5ZJ) to assess binding modes of chloro- and hydroxy-substituted analogs .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity to guide substituent design .
Q. How can researchers address solubility challenges in biological assays for this compound derivatives?
- Prodrug strategies : Introduce phosphate or acetate groups at the 3-hydroxy position to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation .
Data Analysis and Contradictions
Q. How should conflicting bioactivity data between in vitro and in vivo studies be interpreted?
- Metabolic stability assays : Evaluate hepatic microsome degradation to identify rapid metabolization (e.g., hydroxylation at the 5-chloro position) .
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability to reconcile discrepancies in efficacy .
Q. What analytical methods are critical for confirming the regioselectivity of chloro-substitution in quinazoline-diones?
- NOESY NMR : Detects spatial proximity between chloro and adjacent protons to assign substitution patterns .
- Single-crystal XRD : Resolves steric effects influencing regioselectivity, as seen in anthranilic acid-derived analogs .
Experimental Design Considerations
Q. What controls are essential in stability studies of this compound under varying pH conditions?
Q. How can researchers mitigate side reactions during functionalization of the quinazoline-dione core?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
